dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate
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Overview
Description
Dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate is a complex organic compound with a molecular formula of C28H21BrN2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in the presence of polyphosphoric acid (PPA) to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacological properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-benzyl-1-(4-chlorobenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.
Other benzimidazole derivatives: Compounds with variations in the substituents on the benzimidazole core.
Uniqueness
Dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromobenzoyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
853334-44-8 |
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Molecular Formula |
C30H25BrN2O5 |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate |
InChI |
InChI=1S/C30H25BrN2O5/c1-17-13-22-23(14-18(17)2)33-26(27(34)20-11-8-12-21(31)15-20)24(29(35)37-3)25(30(36)38-4)28(33)32(22)16-19-9-6-5-7-10-19/h5-15H,16H2,1-4H3 |
InChI Key |
FSBLATXMCIGAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=C(C(=C3N2CC4=CC=CC=C4)C(=O)OC)C(=O)OC)C(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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